molecular formula C11H14N4O2 B1348378 7-Deaza-2',3'-dideoxyadenosine CAS No. 40627-30-3

7-Deaza-2',3'-dideoxyadenosine

Cat. No. B1348378
CAS RN: 40627-30-3
M. Wt: 234.25 g/mol
InChI Key: IMONOBVOMFRFGW-IONNQARKSA-N
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Description

7-Deaza-2’,3’-dideoxyadenosine is a potent pharmaceutical medication used in the pharmacological combat against viral infections . Its inhibition of reverse transcriptase metabolism profoundly suppresses replication of viral genomes within the infected host, thereby attenuating the severity and progression of viral infections such as herpes, HIV, and hepatitis B and C .


Synthesis Analysis

7-Deaza-2’,3’-dideoxyadenosine can be used in the synthesis of oligodeoxyribonucleotides . The synthesis of 7-deazaadenine 2’-deoxyribonucleosides bearing bipyridine, phenanthroline, or terpyridine ligands linked to position 7 via an acetylene or phenylene spacer is reported based on aqueous cross-coupling reactions of unprotected 7-iodo-7-deaza-2’-deoxyadenosine with ligand-functionalized acetylenes or boronic acids .


Molecular Structure Analysis

The molecular formula of 7-Deaza-2’,3’-dideoxyadenosine is C11H14N4O2 . The IUPAC name is [(2S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methanol .


Chemical Reactions Analysis

7-Deaza-2’,3’-dideoxyadenosine can be used in the synthesis of oligodeoxyribonucleotides . The synthesis of the title 7-deazaadenine 2’-deoxyribonucleosides bearing bipyridine, phenanthroline, or terpyridine ligands linked to position 7 via an acetylene or phenylene spacer is reported based on aqueous cross-coupling reactions of unprotected 7-iodo-7-deaza-2’-deoxyadenosine with ligand-functionalized acetylenes or boronic acids .


Physical And Chemical Properties Analysis

The molecular weight of 7-Deaza-2’,3’-dideoxyadenosine is 234.25 g/mol . It appears as a white crystalline powder . It is soluble in methanol .

Scientific Research Applications

Anomeric DNA Functionalization

The α-d anomers of 2’-deoxyuridine and 7-deaza-2’-deoxyadenosine were synthesized and functionalized with clickable octadiynyl side chains . This functionalization of anomeric base pairs in heterochiral DNA with strands in the α-d and β-d configurations and homochiral DNA with both strands in α-d configuration shows that anomeric DNAs can be functionalized in the same way as canonical DNA for potential applications in nucleic acid chemistry, chemical biology, and DNA material science .

Anti-HIV Activity

2’,3’-Dideoxynucleosides can be metabolized to become potent inhibitors of deoxy- . This suggests that 7-Deaza-2’,3’-dideoxyadenosine could potentially be used in the development of antiviral drugs, particularly for HIV treatment .

Duplex Stabilization

In the case of 7-deaza-2’-deoxyadenosine as well as 7-deaza-2’-deoxyguanosine, the 7-substitution led to a significant duplex stabilization with retention of the particular DNA structure . This could be useful in genetic engineering and other applications where the stability of the DNA duplex is crucial .

Synthesis of Allopurinol 2’,3’-Dideoxyribofuranoside

7-Deaza-2’,3’-dideoxyadenosine can be used in the synthesis of allopurinol 2’,3’-dideoxyribofuranoside . Allopurinol is a medication used to decrease high blood uric acid levels, and its derivatives could have potential therapeutic applications .

N-glycosylic Bond Stability

7-Deaza-2’,3’-dideoxyadenosine has been used in research studying the stability of N-glycosylic bonds . Understanding the stability of these bonds is crucial in the field of biochemistry, particularly in the study of DNA and RNA .

Fluorescence Studies

Pyrene click adducts display fluorescence, a few of them with excimer emission . This suggests that 7-Deaza-2’,3’-dideoxyadenosine could potentially be used in fluorescence studies, which have a wide range of applications in biological and chemical research .

Safety and Hazards

When handling 7-Deaza-2’,3’-dideoxyadenosine, avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

[(2S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c12-10-8-3-4-15(11(8)14-6-13-10)9-2-1-7(5-16)17-9/h3-4,6-7,9,16H,1-2,5H2,(H2,12,13,14)/t7-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMONOBVOMFRFGW-IONNQARKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CO)N2C=CC3=C(N=CN=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=CC3=C(N=CN=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70193635
Record name 7-Deaza-2',3'-dideoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Deaza-2',3'-dideoxyadenosine

CAS RN

40627-30-3
Record name 7-Deaza-2',3'-dideoxyadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040627303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Deaza-2',3'-dideoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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